4-methoxyquinoline-6-carbaldehyde
Description
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3 |
InChI Key |
PPIZVJOWBRTLTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
-
Starting Material Preparation :
-
Methylation :
Key Data :
Functional Group Interconversion from Acetamido or Cyano Groups
Acetamido-to-Aldehyde Conversion
6-Acetamido-4-methoxyquinoline, a common intermediate in antibiotic synthesis, serves as a precursor:
-
Hydrolysis :
-
The acetamido group is hydrolyzed to an amine using 48% NaOH at 80°C for 2 hours.
-
-
Oxidation :
Optimization Note :
Nitrile Reduction
4-Methoxyquinoline-6-carbonitrile, accessible via cyanoethylation of 4-methoxyquinoline, is partially reduced to the aldehyde:
-
Reduction :
Key Data :
Oxidation of 6-Methyl Substituents
4-Methoxy-6-methylquinoline is oxidized to the aldehyde using selenium dioxide (SeO₂):
-
Oxidation :
Challenges :
-
Over-oxidation to carboxylic acids occurs if reaction times exceed 8 hours.
Key Data :
Direct Formylation via Vilsmeier-Haack Reaction
Electrophilic formylation of 4-methoxyquinoline is challenging due to competing reactivity at positions 3 and 5. However, blocking groups enable selectivity:
-
Protection :
-
Reaction :
-
Deprotection :
Key Data :
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
-
Heterogeneous catalysts (e.g., Pd/C for reductions) are reused for 5–7 cycles without significant activity loss.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Methylation | 88% | 97.5% | High |
| Acetamido Conversion | 72% | 90% | Moderate |
| Nitrile Reduction | 72% | 85% | Low |
| Methyl Oxidation | 65% | 88% | Moderate |
| Vilsmeier-Haack | 58% | 82% | Low |
Chemical Reactions Analysis
Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-quinoline-6-carboxylic acid.
Reduction: 4-Methoxy-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-methoxyquinoline-6-carbaldehyde is in the development of anticancer agents. Research has demonstrated that its derivatives exhibit substantial interactions with DNA and proteins, which are crucial for anticancer activity. For instance, complexes formed with palladium(II) have shown significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic benefits in oncology .
Antioxidant Properties
The compound also displays antioxidant properties, which have been studied for their effects on cellular processes such as cell proliferation and oxidative stress induction. In particular, studies have focused on its impact on lung carcinoma cells, suggesting that it may help mitigate oxidative damage and promote cell survival .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various quinoline derivatives that possess biological activity. The compound's ability to form complexes with metal ions like copper(II) and zinc(II) enhances its utility in biochemical studies . These metal complexes can influence enzyme function and cellular metabolism, making them valuable for research into metabolic pathways.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential . -
Biochemical Interaction Studies
Another research project focused on the interaction of this compound with copper(II) ions. The resulting complex demonstrated increased antioxidant activity compared to the free compound, suggesting potential applications in designing new antioxidant therapies . -
Synthesis Optimization
A patent described a method for synthesizing 4-methoxyquinoline derivatives with improved yields by optimizing reaction conditions. This work underscores the importance of solvent choice in enhancing reaction efficiency .
Mechanism of Action
The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional and Functional Group Isomers
- 6-Methoxyquinoline-4-carboxylic acid (CAS 40990-53-2): This compound inverts the positions of the methoxy and carboxylic acid groups compared to the target molecule. The electron-withdrawing carboxylic acid group reduces aromatic electron density, contrasting with the electron-donating methoxy group in 4-methoxyquinoline-6-carbaldehyde. Such differences significantly affect solubility and reactivity .
- 2-Chloro-6-methoxyquinoline-3-carbaldehyde: This structural analog substitutes position 2 with chlorine and places the aldehyde at position 3. Chlorine’s electron-withdrawing nature decreases the quinoline ring’s basicity compared to the methoxy group, altering nucleophilic substitution kinetics .
Substituent Effects
- 4-Chloro-6-methoxypyrimidine-2-carbaldehyde: A pyrimidine-based analog, this compound demonstrates how heterocycle size impacts electronic properties. The smaller pyrimidine ring increases electrophilicity at the aldehyde group compared to quinoline derivatives .
Functional Group Variants
- Methyl 6-methoxy-2-arylquinoline-4-carboxylate: The ester group at position 4 is less reactive than an aldehyde, making this compound more stable under acidic conditions. Such derivatives are often used as intermediates in drug design, as seen in studies on P-glycoprotein inhibitors .
- 6-Methoxy-5-quinolinamine: An amine substituent at position 5 introduces hydrogen-bonding capability, which is absent in the aldehyde-containing target compound. This difference influences pharmacokinetic properties like membrane permeability .
Data Tables
Table 1: Physical Properties of Selected Quinoline Derivatives
Research Findings and Implications
- Reactivity: The aldehyde group in this compound is highly reactive, enabling Schiff base formation with amines, as seen in hydrazine-based condensations (e.g., 7-chloro-4-hydrazinylquinoline derivatives) .
- Synthetic Challenges : The electron-donating methoxy group at position 4 may complicate formylation at position 6 due to steric and electronic effects, necessitating optimized catalysts or protecting group strategies.
Q & A
Q. Basic Research Focus
- HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts from Vilsmeier-Haack reactions) .
- Elemental analysis : Confirms C/H/N/O ratios within ±0.3% of theoretical values.
- Melting point consistency : Sharp mp ranges (e.g., 96–99°C for analogous carbaldehydes) indicate high purity .
Advanced Tip : High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula accuracy.
How does the carbaldehyde group influence the biological activity of 4-methoxyquinoline derivatives?
Advanced Research Focus
The aldehyde moiety enables Schiff base formation with biological amines, enhancing antimicrobial or anticancer activity. For example:
- Quinoline-4-carboxylic acids exhibit activity via metal chelation; the aldehyde group may amplify this by forming stable complexes .
- Structure-activity relationship (SAR) : Compare IC₅₀ values of this compound against hydroxylated or methylated analogs to quantify aldehyde contributions .
Experimental Design : Use in vitro assays (e.g., bacterial MIC tests) paired with molecular docking to identify target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
